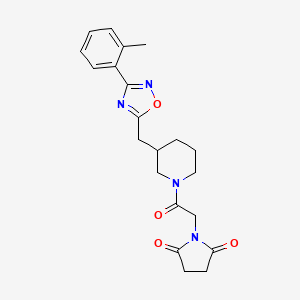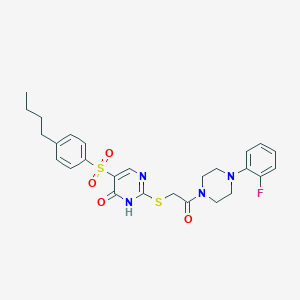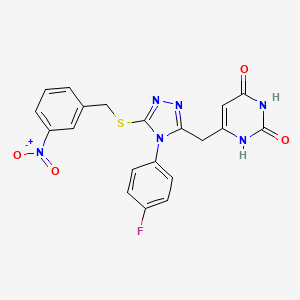
1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including pharmaceuticals and biochemistry. Its structure, featuring multiple functional groups, lends itself to diverse chemical interactions and reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically starts from commercially available precursors. The process involves multiple steps, including the formation of intermediate compounds. Each step requires specific reagents and conditions, such as controlled temperatures and pH levels, to ensure the desired transformations.
Industrial Production Methods
In industrial settings, the compound is often produced through optimized synthetic routes that maximize yield and purity. Techniques such as automated synthesis and continuous flow chemistry are employed to enhance efficiency and scalability. Detailed reaction conditions, such as solvent choices and catalysts, are meticulously controlled to achieve consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles under mild conditions to facilitate the exchange of functional groups.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in derivatives with modified functional groups, enhancing the compound's properties for specific applications.
Scientific Research Applications
1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is utilized in:
Chemistry: : As a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Biology: : In studies of enzyme interactions and as a probe for biochemical pathways.
Medicine: : Potentially in the design of pharmaceutical agents targeting specific molecular pathways.
Industry: : As a precursor in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism
The compound interacts with biological molecules through specific binding to molecular targets, such as enzymes or receptors. This binding modulates the activity of these targets, leading to the observed biological effects.
Molecular Targets and Pathways
The molecular targets may include proteins involved in metabolic pathways or signaling cascades. The exact pathways depend on the specific application and context of use, such as inhibiting a key enzyme in a disease pathway or modulating receptor activity for therapeutic effects.
Comparison with Similar Compounds
1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can be compared to other compounds with similar structures or functionalities:
Similar Compounds: : 3-(p-tolyl)-1,2,4-oxadiazole derivatives, pyrrolidine-2,5-dione analogs.
Uniqueness: : The combination of the 1,2,4-oxadiazole ring with the pyrrolidine and piperidine units imparts unique reactivity and binding properties, distinguishing it from simpler analogs.
Properties
IUPAC Name |
1-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-5-2-3-7-16(14)21-22-17(29-23-21)11-15-6-4-10-24(12-15)20(28)13-25-18(26)8-9-19(25)27/h2-3,5,7,15H,4,6,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGMWVWBOCFXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)


![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2411026.png)

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)
